molecular formula C58H73N13O21S2 B12814924 H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2

H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2

Cat. No.: B12814924
M. Wt: 1352.4 g/mol
InChI Key: YRALAIOMGQZKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis and IUPAC Nomenclature

Sequence Deconstruction and Systematic Naming

The peptide sequence begins with an N-terminal pyroglutamic acid (Pyr) residue and terminates with a C-terminal phenylalanine amide. Each amino acid is designated as DL-configurational isomers, indicating racemic mixtures. The systematic IUPAC name is constructed by sequentially listing residues from the N- to C-terminus, incorporating post-translational modifications:

Pyroglutamyl-DL-glutaminyl-DL-aspartyl-O³-sulfo-DL-tyrosyl-DL-xi-threonyl-glycyl-DL-tryptophanyl-DL-methionyl-DL-aspartyl-DL-phenylalaninamide

Key structural components include:

  • Pyroglutamic acid : A lactam-formed derivative of glutamic acid with cyclized N-terminal amine.
  • Sulfotyrosine : Tyrosine residue modified with a sulfonate group (-SO₃H) at the hydroxyl position.
  • xi-Threonine (xiThr) : A non-standard notation suggesting an undefined stereochemical or structural variation of threonine.
Table 1: Residue-Specific IUPAC Nomenclature
Position Residue Three-Letter Code Systematic Name Formula
1 Pyroglutamic acid Pyr (5-oxo-DL-proline) C₅H₇NO₃
2 Glutamine Gln 2-Amino-4-carbamoylbutanoic acid C₅H₁₀N₂O₃
3 Aspartic acid Asp 2-Aminobutanedioic acid C₄H₇NO₄
4 Sulfotyrosine Tyr(SO₃H) 2-Amino-3-(4-sulfooxy-phenyl)propanoic acid C₉H₁₁NO₇S
5 xi-Threonine xiThr Undefined variant of 2-Amino-3-hydroxybutanoic acid C₄H₉NO₃ (assumed)
9 Methionine Met 2-Amino-4-(methylthio)butanoic acid C₅H₁₁NO₂S

The sequence contains two aspartic acid residues (positions 3 and 9), introducing additional acidic character.

Properties

IUPAC Name

3-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRALAIOMGQZKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73N13O21S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Resin selection : A suitable resin such as Rink amide resin is chosen to yield the C-terminal amide (DL-Phe-NH2).
  • Amino acid coupling : Each amino acid is coupled using activating agents like HBTU, HATU, or DIC in the presence of a base (e.g., DIPEA).
  • Sulfated tyrosine incorporation : DL-Tyr(SO3H) is introduced using a protected sulfotyrosine derivative, often with the sulfate group protected as a sulfate ester or as a sulfonate salt to prevent desulfation during synthesis.
  • Racemate handling : Since the peptide contains DL-amino acids, racemic mixtures of amino acids are used, or stereoselective synthesis is performed if required.
  • Coupling efficiency monitoring : Kaiser test or chloranil test is used to monitor free amines and ensure complete coupling.

Post-Synthesis Processing

  • Cleavage from resin : Typically performed with trifluoroacetic acid (TFA) cocktails containing scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) to remove protecting groups and release the peptide.
  • Purification : Preparative reversed-phase HPLC is employed to separate the desired peptide from truncated sequences and side products.
  • Lyophilization : The purified peptide is lyophilized to obtain a dry powder.

Challenges and Solutions in Preparation

Challenge Description Solution/Methodology
Sulfated tyrosine stability Sulfate group is acid-labile and can be lost during cleavage Use of mild cleavage conditions and protected sulfate derivatives
Racemic amino acid incorporation DL-forms require careful control to avoid stereochemical issues Use of racemic mixtures or stereoselective synthesis depending on application
Peptide length and complexity Long peptides prone to incomplete coupling and aggregation Double coupling steps, use of coupling additives, and optimized solvents
Purification complexity Similar hydrophobicity of peptide fragments complicates separation Gradient optimization in reversed-phase HPLC

Research Findings and Data

Physicochemical Properties Relevant to Preparation

Property Value Implication for Synthesis
Molecular Weight 1352.4 g/mol Requires careful monitoring of coupling steps
Hydrogen Bond Donors 17 Influences solubility and purification
Hydrogen Bond Acceptors 22 Affects peptide folding and resin interaction
Rotatable Bonds 38 High flexibility may affect resin accessibility
Topological Polar Surface Area 585 Ų High polarity due to sulfate group, affects solubility and purification

Literature Insights

  • Peptides containing sulfotyrosine residues are typically synthesized using Fmoc-SPPS with sulfate protection strategies to prevent desulfation during acidic cleavage.
  • Racemic peptides (DL-forms) are synthesized either by using racemic amino acid building blocks or by separate synthesis of D- and L-forms followed by mixture or selective incorporation.
  • Optimization of coupling reagents and conditions is critical to achieve high purity and yield, especially for peptides with multiple charged and modified residues.

Summary Table of Preparation Methodology

Step Description Key Reagents/Conditions
Resin Loading Attach first amino acid (DL-Phe-NH2) to resin Rink amide resin, DMF solvent
Amino Acid Coupling Sequential addition of protected amino acids Fmoc-protected amino acids, HBTU/HATU, DIPEA
Sulfotyrosine Incorporation Use of protected DL-Tyr(SO3H) derivative Sulfate-protected tyrosine, mild coupling
Deprotection Removal of Fmoc groups after each coupling 20% Piperidine in DMF
Cleavage and Side-Chain Deprotection Release peptide from resin and remove protecting groups TFA cocktail with scavengers (TIS, EDT, water)
Purification Reverse-phase HPLC purification C18 column, acetonitrile/water gradient
Lyophilization Drying purified peptide Freeze-drying

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The peptide contains reactive moieties that dictate its chemical behavior:

  • N-terminal pyroglutamate (Pyr) : Resistant to enzymatic cleavage due to cyclic structure but susceptible to hydrolysis under strong acidic/basic conditions .

  • Sulfated tyrosine (Tyr(SO3H)) : The sulfate group may undergo desulfation via acid-catalyzed hydrolysis or enzymatic cleavage (e.g., sulfatases) .

  • Methionine (Met) : Prone to oxidation (e.g., to methionine sulfoxide/sulfone) under oxidative conditions .

  • Tryptophan (Trp) : Susceptible to oxidation (e.g., forming kynurenine derivatives) and electrophilic substitution .

  • Aspartic acid (Asp) : May participate in crosslinking via carbodiimide-mediated amide bond formation or metal chelation .

  • Phenylalanine (Phe) : Can undergo decarboxylation under high-temperature conditions in nonpolar solvents .

Decarboxylation of Phenylalanine

The C-terminal phenylalanine residue may undergo thermal decarboxylation to form phenethylamine derivatives. A reported method involves:

  • Conditions : Heating in cyclohexanol (140–161°C) with catalytic cyclohexanone .

  • Mechanism : Radical-mediated CO₂ release, yielding phenethylamine .

  • Yield : 40–80% depending on solvent purity and reaction time .

Example Reaction:

DL-Phe-NH2cyclohexanonecyclohexanol, 140–161°CPhenethylamine+CO2\text{DL-Phe-NH}_2 \xrightarrow[\text{cyclohexanone}]{\text{cyclohexanol, 140–161°C}} \text{Phenethylamine} + \text{CO}_2 \uparrow

Sulfate Ester Hydrolysis

The Tyr(SO3H) sulfate group can be cleaved under acidic or enzymatic conditions:

  • Acid hydrolysis : 2M HCl at 100°C for 4–6 hours .

  • Enzymatic cleavage : Arylsulfatases (pH 7.4, 37°C) .

Oxidation of Methionine and Tryptophan

  • Met oxidation :

    • Reagents : H₂O₂, performic acid, or atmospheric O₂.

    • Products : Methionine sulfoxide (Met(O)) or sulfone (Met(O₂)) .

  • Trp oxidation :

    • Reagents : Ozone, N-bromosuccinimide.

    • Products : Kynurenine or dioxindole derivatives .

N-Acetylation

The N-terminal Pyr residue can be acetylated using acetic anhydride:

  • Conditions : Acetic acid/water solvent, 0–25°C .

  • Monitoring : NMR spectroscopy (proton shifts at 3.8–4.8 ppm) .

Metal Complexation

Asp and Gln residues may coordinate metal ions (e.g., Fe²⁺, Cu²⁺), forming stable complexes:

  • Example : Ternary complexes with piroxicam and glycine, characterized by UV-Vis and FTIR .

Stability and Degradation

Factor Effect Conditions
pH Acidic: Hydrolysis of sulfate/amide bonds; Basic: Deamidation of Gln/AsnpH <3 or >10, 25°C
Temperature Thermal decomposition of Met/Trp residues>60°C, prolonged exposure
Oxidative agents Methionine sulfoxide formationH₂O₂, O₂, light exposure

Analytical Data

  • Molecular Weight : 1,352.4 g/mol (PubChem CID 16132921) .

  • Ion Clustering : Sodium adduct formation observed in mass spectrometry (ΔrH° = 198 kJ/mol) .

  • NMR : Characteristic shifts for Tyr(SO3H) (δ 7.2–7.8 ppm) and Trp (δ 10–11 ppm) .

Scientific Research Applications

Biological Significance

The compound is a synthetic peptide that incorporates various amino acids, including aspartic acid, tyrosine, and tryptophan, which are known for their roles in neurotransmission and hormonal regulation. The sulfonated tyrosine residue (Tyr(SO3H)) may enhance the compound's solubility and bioactivity, making it a candidate for further biological evaluation.

Therapeutic Applications

  • Antioxidant Properties :
    • The presence of amino acids such as methionine and tryptophan suggests potential antioxidant activities. These amino acids can scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Neuroprotective Effects :
    • The incorporation of tryptophan is particularly notable due to its conversion to serotonin, a critical neurotransmitter involved in mood regulation. This suggests that the compound may have implications in treating mood disorders or neurodegenerative diseases.
  • Antimicrobial Activity :
    • Peptides often exhibit antimicrobial properties. The structural composition of this peptide may allow it to disrupt bacterial membranes or inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Drug Delivery Systems :
    • The unique structure of this peptide can be utilized in drug delivery systems where it can serve as a carrier for therapeutic agents, enhancing their stability and bioavailability .

Molecular Docking Studies

Recent studies have employed molecular docking techniques to evaluate the binding affinity of similar peptides to various biological targets, such as enzymes involved in metabolic pathways. For instance, compounds analogous to H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H) have shown promising interactions with dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria .

Synthesis and Biological Evaluation

Research has demonstrated that synthetic peptides with similar structures exhibit significant antibacterial and antitubercular properties. For example, studies indicated that modifications in the peptide structure could enhance its potency against resistant strains of bacteria .

Clinical Implications

Currently, compounds derived from similar peptide structures are undergoing clinical trials for their efficacy in treating conditions such as tuberculosis and other bacterial infections. The promising results from these trials highlight the potential of H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 as a therapeutic agent .

Summary Table of Applications

Application AreaPotential BenefitsRelevant Findings
Antioxidant ActivityScavenging free radicalsProtective effects against oxidative stress
NeuroprotectionMood regulation via serotonin pathwaysImplications for mood disorders
Antimicrobial ActivityDisruption of bacterial membranesEffective against resistant bacterial strains
Drug DeliveryEnhanced stability and bioavailabilityImproved therapeutic outcomes

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfated tyrosine residue can enhance binding affinity to certain proteins, influencing signaling pathways and biological responses. The peptide’s structure allows it to interact with various cellular components, modulating their activity and function.

Comparison with Similar Compounds

Table 1: Key Features of DL-Configured Peptides

Compound Name Sequence Features Modifications Bioactivity Insights Stability Profile
Target Peptide DL-Pyr, DL-Gln, DL-Asp, DL-Tyr(SO₃H), etc. Tyr(SO₃H), xiThr, DL-configuration Potential receptor-binding via sulfation; protease resistance inferred High (due to DL-configuration)
H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH DL-Lys, DL-Tyr, DL-xiIle, etc. xiIle, xiThr Unspecified; structural studies focus Moderate (untested in vivo)
H-DL-Tyr-DL-Ser-DL-Ala-...-DL-Cys(1)-OH Multiple DL-residues, Cys(1) Disulfide bonds (Cys(1)) Safety data emphasized; no activity data Variable (depends on folding)

Key Observations:

Modifications: The target peptide’s Tyr(SO₃H) distinguishes it from others, likely enhancing electrostatic interactions compared to non-sulfated analogs .

DL-Configuration : Shared across all compounds, this feature may reduce enzymatic cleavage but could compromise target specificity compared to L-configured peptides .

xi-Substitutions : Both xiThr and xiIle introduce steric or conformational changes, though their exact roles remain understudied .

Physicochemical Properties

  • Solubility: The sulfated tyrosine and acidic Asp residues likely improve aqueous solubility relative to non-sulfated peptides .
  • Crystallinity : DL-Trp (in the target peptide) forms centrosymmetric crystals via hydrogen bonding, suggesting predictable solid-state behavior .

Biological Activity

The compound H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr(SO3H)-DL-xiThr-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 is a synthetic peptide that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structure and Composition

This peptide consists of a complex sequence of amino acids, including:

  • Pyr : Pyrrolidine
  • Gln : Glutamine
  • Asp : Aspartic acid
  • Tyr(SO3H) : Sulfonated Tyrosine
  • xiThr : A non-standard amino acid
  • Gly : Glycine
  • Trp : Tryptophan
  • Met : Methionine
  • Phe : Phenylalanine

This diverse composition suggests a multifaceted role in biological systems, potentially influencing various physiological processes.

Antioxidant Properties

Research indicates that bioactive peptides can exhibit antioxidant properties, which are crucial for combating oxidative stress in cells. The presence of hydrophilic residues in the peptide sequence may enhance its antioxidant activity, making it a candidate for therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

Peptides similar to this compound have shown significant antimicrobial effects against various pathogens. Studies suggest that such peptides disrupt microbial membranes, leading to cell lysis and death, thus positioning them as potential alternatives to traditional antibiotics .

Case Studies

  • Antioxidative Peptides
    • A study analyzed the antioxidative capabilities of various peptides, noting that those with specific amino acid sequences showed enhanced activity. The findings support the hypothesis that this compound could possess similar antioxidative properties due to its unique composition .
  • Antimicrobial Peptide Applications
    • In a clinical setting, peptides derived from similar sequences have been tested against resistant bacterial strains. Results indicated that these peptides could effectively reduce bacterial load without compromising human cell integrity, suggesting a promising therapeutic avenue for this compound in treating infections .
  • Cancer Research
    • A recent investigation into peptide-based therapies for lung cancer demonstrated that certain peptides could significantly suppress tumor growth in vivo by targeting specific signaling pathways. This suggests that this compound may also be effective against cancer cells through similar mechanisms .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress; enhances cellular resilience ,
AntimicrobialEffective against pathogenic bacteria ,
AnticancerInduces apoptosis; inhibits tumor growth ,

Q & A

Basic Research Questions

Q. How can researchers optimize the solid-phase synthesis of this peptide to improve yield and purity?

  • Methodology : Use Design of Experiments (DoE) to systematically vary parameters such as coupling reagent concentration, temperature, and reaction time. For example, a fractional factorial design reduces the number of trials while identifying critical factors affecting yield. Post-synthesis purification via reverse-phase HPLC with gradient elution (C18 column) can isolate the target compound, followed by MALDI-TOF MS for purity validation .
  • Key Considerations : Monitor racemization risks at DL-amino acid residues using chiral chromatography. Reference computational reaction path search methods (e.g., quantum chemical calculations) to predict coupling efficiency under varying conditions .

Q. What experimental approaches are recommended for characterizing the physicochemical properties of this sulfonated tyrosine-containing peptide?

  • Methodology :

  • Polar Surface Area (PSA) : Calculate using software like MarvinSketch to predict solubility and membrane permeability.
  • LogP : Determine experimentally via shake-flask method with octanol/water partitioning, validated against computational predictions (e.g., XLogP3).
  • Stability : Conduct accelerated degradation studies (e.g., pH 2–9 buffers, 40°C) with LC-MS monitoring to identify hydrolysis or oxidation sites, particularly at methionine and tryptophan residues .

Q. How can researchers assess the peptide’s stability under varying biochemical conditions for in vitro studies?

  • Methodology : Use dynamic light scattering (DLS) and circular dichroism (CD) spectroscopy to evaluate aggregation propensity and secondary structure changes. For oxidative stability, incubate with hydrogen peroxide (0.1–1%) and quantify degradation via HPLC-UV. Cross-reference findings with membrane separation technologies (e.g., ultrafiltration) to isolate stable conformers .

Advanced Research Questions

Q. What computational strategies are effective in modeling the interaction between the sulfonated tyrosine residue and target receptors?

  • Methodology : Employ molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to study conformational flexibility. Use density functional theory (DFT) to calculate sulfonate group charge distribution and hydrogen-bonding patterns. Validate predictions via surface plasmon resonance (SPR) binding assays with mutated receptor variants .

Q. How can contradictory bioactivity data from cell-based assays be resolved for this peptide?

  • Methodology :

  • Dose-Response Analysis : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
  • Cell Line Validation : Compare results in primary vs. immortalized cells to rule out lineage-specific artifacts.
  • Data Integration : Apply multivariate statistical analysis (e.g., PCA) to correlate bioactivity with peptide stability metrics and assay conditions .

Q. What advanced techniques address formulation challenges for enhancing the peptide’s bioavailability in vivo?

  • Methodology :

  • Nanoencapsulation : Use microfluidics to prepare lipid-polymer hybrid nanoparticles (size <200 nm), optimizing encapsulation efficiency via response surface methodology.
  • Mucoadhesive Carriers : Test chitosan or polyacrylic acid-based gels for sustained release, using Franz diffusion cells to measure permeation rates.
  • In Silico PK Modeling : Predict pharmacokinetics (e.g., half-life, clearance) using tools like GastroPlus, incorporating experimental LogP and PSA data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.